Phthalimidinoglutarimide-C3-O-PEG3-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimidinoglutarimide-C3-O-PEG3-OH is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, which collectively contribute to its versatility and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG3-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked via a PEG spacer. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and maintain high product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG3-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted products .
Scientific Research Applications
Phthalimidinoglutarimide-C3-O-PEG3-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG3-OH involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing various biological processes. The PEG linker enhances the compound’s solubility and bioavailability, facilitating its use in biological and medical applications .
Comparison with Similar Compounds
Phthalimidinoglutarimide-C3-O-PEG3-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-piperidine-NH-Boc: This compound also contains a phthalimide and glutarimide moiety but differs in its linker and functional groups.
Phthalimidinoglutarimide-6-piperazine: Another related compound with a different linker and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the PEG linker, which confer distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C22H30N2O7 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-[7-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C22H30N2O7/c25-8-10-30-12-14-31-13-11-29-9-2-4-16-3-1-5-17-18(16)15-24(22(17)28)19-6-7-20(26)23-21(19)27/h1,3,5,19,25H,2,4,6-15H2,(H,23,26,27) |
InChI Key |
NZKYAMDXQQEVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.